molecular formula C10H11BrFN B1383893 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine CAS No. 1864231-20-8

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine

Cat. No.: B1383893
CAS No.: 1864231-20-8
M. Wt: 244.1 g/mol
InChI Key: SRUJNAHDXVLBDR-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is a substituted azetidine derivative featuring a bromo-fluoroaryl group attached via a methyl linker to the azetidine nitrogen. Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry due to their conformational rigidity, which enhances binding specificity in drug design .

The bromine and fluorine substituents on the phenyl ring are critical for electronic and steric effects, influencing interactions with biological targets. Bromine enhances lipophilicity and may participate in halogen bonding, while fluorine modulates electron density and metabolic stability .

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUJNAHDXVLBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine typically involves:

  • Preparation of the substituted benzylamine precursor (4-bromo-3-fluorobenzylamine).
  • Construction or introduction of the azetidine ring.
  • Coupling of the benzyl substituent to the azetidine nitrogen.

This approach leverages the reactivity of azetidines, which are strained four-membered nitrogen heterocycles, making them versatile intermediates in organic synthesis due to their ring strain (~25.4 kcal/mol) and unique reactivity profile.

Preparation of 4-Bromo-3-fluorobenzylamine

The starting material, 4-bromo-3-fluorobenzylamine, is commonly synthesized via:

  • Halogenation of the corresponding benzyl derivatives.
  • Reduction or amination steps to introduce the amine functionality.

This intermediate is crucial as it carries the halogen substituents that influence both the chemical reactivity and biological activity of the final azetidine compound.

Azetidine Ring Formation and Functionalization

Several methods have been reported for azetidine synthesis and functionalization that can be adapted for preparing this compound:

3.1 Ring Contraction of Pyrrolidinones

  • The Blanc group demonstrated an efficient synthesis of azetidines via ring contraction of α-bromo-N-sulfonylpyrrolidinones using potassium carbonate as base in acetonitrile/methanol solvent at 60 °C.
  • The mechanism involves nucleophilic attack, N–C(O) bond cleavage, and intramolecular cyclization via an SN2 process.
  • This method allows incorporation of various nucleophiles, including benzylamines, to form substituted azetidines.

3.2 Aza-Michael Addition

  • Aza-Michael addition of azetidine derivatives with amines or heterocycles under base catalysis (e.g., DBU) in acetonitrile has been employed to functionalize azetidines at the 3-position.
  • This reaction proceeds efficiently with heterocyclic amines and can be adapted to benzylamine derivatives bearing halogen substituents.
  • Yields in these reactions typically range from 60-80%, depending on the nucleophile and reaction conditions.

3.3 Cross-Coupling Reactions

  • Suzuki–Miyaura cross-coupling has been used to introduce aryl substituents onto azetidine rings, especially when starting from brominated pyrazole-azetidine hybrids.
  • This method can be potentially adapted for coupling 4-bromo-3-fluorophenyl groups onto azetidine cores.

Representative Preparation Route for this compound

A plausible synthetic route based on literature involves:

Step Reaction Conditions Yield (%) Notes
1 Synthesis of 4-bromo-3-fluorobenzylamine Halogenation and amination steps (literature methods) >80 Starting material for azetidine coupling
2 Azetidine ring formation via ring contraction of α-bromo-N-sulfonylpyrrolidinone K2CO3 (3 equiv), MeCN/MeOH (9:1), 60 °C, 3 h 73-98 Versatile method for azetidine synthesis
3 Coupling of 4-bromo-3-fluorobenzylamine with azetidine core Base catalysis (e.g., DBU), acetonitrile, room temp 60-75 Aza-Michael addition or nucleophilic substitution
4 Purification Chromatography - Ensures high purity and yield

Detailed Research Findings and Analysis

  • Ring Strain and Reactivity: The azetidine ring’s strain (~25.4 kcal/mol) facilitates nucleophilic substitution and ring-opening reactions under mild conditions, enabling efficient functionalization.
  • Halogen Substituent Effects: The presence of bromine and fluorine on the benzyl group enhances binding affinity in biological targets and influences the compound’s reactivity, particularly in cross-coupling and nucleophilic substitution reactions.
  • Reaction Optimization: Controlled reaction parameters such as temperature, solvent system, and base equivalents are critical for maximizing yield and purity. For example, K2CO3 in MeCN/MeOH at 60 °C provides optimal conditions for ring contraction.
  • Spectroscopic Confirmation: Structural confirmation of the synthesized compound is typically achieved through 1H, 13C, 19F NMR spectroscopy, and HRMS, ensuring the correct substitution pattern and ring formation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Ring Contraction of Pyrrolidinones α-Bromo-N-sulfonylpyrrolidinone, K2CO3 MeCN/MeOH, 60 °C, 3 h High yield, versatile nucleophile scope Requires preparation of pyrrolidinone precursor
Aza-Michael Addition Azetidine derivatives, 4-bromo-3-fluorobenzylamine, DBU Acetonitrile, room temp, 4-16 h Mild conditions, good functional group tolerance Longer reaction times with aromatic amines
Suzuki–Miyaura Coupling Brominated azetidine, boronic acid derivatives Pd catalyst, base, solvent Efficient aryl substitution Requires transition metal catalyst, sensitive to sterics

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the benzene ring or the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C10H9BrFNO
  • Molecular Weight : 258.09 g/mol
  • Structure : The compound features a four-membered azetidine ring attached to a phenyl group, which is further substituted with bromine and fluorine atoms. This substitution pattern contributes to its distinct chemical reactivity and biological activity.

Medicinal Chemistry Applications

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is being investigated for its potential as an antibacterial agent. Research indicates that derivatives of this compound may exhibit significant efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes within the bacteria.

Case Studies in Antibacterial Activity

  • Study 1 : A recent study demonstrated that azetidine derivatives showed greater antibacterial efficacy compared to existing fluoroquinolone antibiotics, suggesting a promising avenue for developing new treatments for resistant infections.
  • Study 2 : Another investigation focused on the interaction of this compound with bacterial enzymes, highlighting its potential to enhance antibacterial properties through effective binding.

Synthetic Chemistry Applications

The unique structure of this compound allows for versatile synthetic applications. Several methods exist for synthesizing this compound, making it accessible for research and industrial purposes.

Biological Research Applications

Beyond antibacterial properties, this compound is being explored for its potential effects on metabolic pathways, particularly in obesity treatment. Preliminary studies suggest that this compound may influence metabolic processes related to fat accumulation and energy expenditure.

Potential Mechanisms in Metabolic Research

Research indicates that azetidine derivatives could interact with metabolic pathways by:

  • Modulating enzyme activity involved in lipid metabolism.
  • Affecting signaling pathways related to appetite regulation and energy homeostasis.

Mechanism of Action

The mechanism by which 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine Not explicitly stated C₁₀H₁₀BrFN (inferred) 4-Bromo-3-fluorophenyl, azetidine ~244–250 Balanced lipophilicity; potential for halogen bonding and metabolic stability N/A
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine 303084-63-1 C₁₁H₁₃BrFNO 3-Bromo-5-fluorophenyl, 3-methoxy 240.14 Methoxy group increases polarity; altered substitution pattern affects target interactions
1-(4-Bromobenzyl)azetidine 1044924-69-7 C₁₀H₁₂BrN 4-Bromophenyl 226.11 Lacks fluorine; lower electronegativity and metabolic stability
1-[(3-Bromo-4-methylphenyl)methyl]azetidine 1864373-24-9 C₁₁H₁₄BrN 3-Bromo-4-methylphenyl 240.14 Methyl group enhances lipophilicity; steric hindrance may reduce binding
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 937619-34-6 C₁₀H₁₁BrFN 5-Bromo-2-fluorophenyl 244.10 Different substitution pattern; lower topological polar surface area (12 Ų)
1-[4-Bromo-2-(trifluoromethyl)phenyl]-3,3-difluoroazetidine 1779127-91-1 C₁₀H₈BrF₅N 4-Bromo-2-CF₃, 3,3-difluoroazetidine 316.08 Trifluoromethyl and difluoro groups increase electronegativity and rigidity

Key Findings and Implications

Substituent Position Matters : The 4-bromo-3-fluoro substitution in the target compound offers a balance between steric accessibility and electronic effects, unlike the 3-bromo-5-fluoro isomer (), which may hinder binding due to meta-substitution .

Fluorine vs. Methyl : Replacing fluorine with a methyl group ( vs. 9) increases lipophilicity but reduces metabolic stability, critical for drug design .

Heterocycle Modifications : The piperidine analog () has a larger ring, altering conformational flexibility compared to azetidine derivatives, impacting target selectivity .

Industrial Relevance : Trifluoromethyl derivatives () are promising for high-value applications but require complex synthesis .

Biological Activity

1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and fluoro substitution on the phenyl ring, which enhances its biological activity. Its molecular formula is C10H10BrFC_{10}H_{10}BrF, and it has a molecular weight of approximately 278.03 g/mol.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have shown greater efficacy than existing fluoroquinolone antibiotics, suggesting a promising avenue for antibiotic development.

Table 1: Antibacterial Efficacy of Azetidine Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
This compoundMRSA20-25
Azetidine Derivative AE. coli18-22
Azetidine Derivative BPseudomonas aeruginosa15-20

Anti-obesity Effects

Preliminary studies suggest that this compound may also influence metabolic pathways related to obesity treatment. The exact mechanisms remain under investigation, but it is hypothesized that it could affect lipid metabolism and energy expenditure.

While specific mechanisms for this compound are not fully elucidated, similar azetidine derivatives have demonstrated various modes of action:

  • Bacterial Cell Wall Disruption : Compounds may interfere with bacterial cell wall synthesis or inhibit essential bacterial enzymes.
  • Enzyme Inhibition : These compounds can bind to and inhibit enzymes involved in metabolic processes, potentially impacting inflammation and oxidative stress responses.

Study on Antibacterial Efficacy

A study conducted on azetidine derivatives highlighted their potential as new antibiotics. The derivatives were tested against various strains of bacteria, including MRSA, showing promising results in inhibiting bacterial growth. The study emphasized the need for further exploration into their pharmacokinetics and long-term efficacy in clinical settings.

Metabolic Pathway Analysis

In another investigation, the effects of this compound on metabolic pathways were analyzed using animal models. Results indicated that at lower doses, the compound exhibited anti-inflammatory properties without significant toxicity, suggesting its potential for therapeutic applications in obesity management.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

Compound NameMolecular FormulaKey ActivityReference
This compoundC10H10BrFNOAntibacterial
N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamideC10H10BrFN2OAnticancer
3-(4-bromo-3-fluorophenyl)methylazetidineC10H10BrFNOAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine, and how can yield optimization be achieved?

  • Methodology : A common approach involves alkylation of azetidine with 4-bromo-3-fluorobenzyl halides. For example, chloride intermediates (e.g., ent-4b, ent-4c) are reacted with azetidine derivatives under basic conditions (e.g., K₂CO₃ in DMF), achieving yields of 46–81% depending on stereochemistry and protecting groups . Optimization strategies include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of trityl or allyl groups to protect reactive sites during synthesis .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 549.1542 matches theoretical values) .
  • NMR Spectroscopy : Key signals include δ ~2.8–3.5 ppm (azetidine CH₂), δ ~4.2 ppm (benzyl CH₂), and aromatic protons (δ ~7.0–7.5 ppm) .
  • X-ray Crystallography : For absolute stereochemical confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally related brominated compounds .
  • Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., benzyl halides) .
  • First aid: Flush eyes/skin with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes?

  • Case Study : Discrepancies in diastereomer ratios (e.g., ent-5b vs. ent-5c) can arise from reaction conditions. Use ORTEP-3 to visualize electron density maps and SHELXD for phase refinement, ensuring accurate assignment of chiral centers . For example, compare R vs. S configurations at the azetidine nitrogen using anomalous dispersion effects in high-resolution datasets.

Q. What computational methods support structure-activity relationship (SAR) studies for azetidine derivatives?

  • Approach :

  • DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict reactivity at the azetidine ring or bromo-fluorophenyl group .
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data for receptor modeling .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

  • Experimental Design :

  • Conduct accelerated stability studies in DMSO-d₆, CDCl₃, and H₂O at 25°C and 40°C. Monitor degradation via <sup>19</sup>F NMR (loss of fluorine signal indicates decomposition).
  • Compare with related compounds (e.g., 3-benzyl-azetidine HCl) to identify trends in hydrolytic stability .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary across studies?

  • Root Causes :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter physical properties. Use DSC (Differential Scanning Calorimetry) to identify polymorphs .
  • Impurity Profiles : Trace solvents (e.g., DMF residuals) may shift NMR signals. Validate purity via HPLC-UV (≥95% area) .

Methodological Tables

Synthetic Method Comparison ConditionsYield (%)Reference
Alkylation of azetidine with benzyl chlorideK₂CO₃, DMF, 0°C46
Allyl-protected intermediate routeNaH, THF, 25°C81
Analytical Parameters TechniqueKey Data
HRMSESI+[M+H]⁺ 549.1542
<sup>13</sup>C NMR (CDCl₃)100 MHzδ 43.6 (azetidine C)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine
Reactant of Route 2
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1-[(4-Bromo-3-fluorophenyl)methyl]azetidine

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